molecular formula C8H12F3NO4 B6619516 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid CAS No. 1932644-89-7

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid

Cat. No.: B6619516
CAS No.: 1932644-89-7
M. Wt: 243.18 g/mol
InChI Key: DRKWWMGEXDHBSK-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid” (CAS: 1704706-86-4) is a chiral α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a trifluoromethyl (-CF₃) substituent on the β-carbon of the propanoic acid backbone . The Boc group serves as a temporary protective moiety for the amine during peptide synthesis, enabling selective deprotection under acidic conditions. The trifluoromethyl group imparts unique electronic and steric properties, enhancing metabolic stability and lipophilicity, which are critical in medicinal chemistry for optimizing drug-like properties . The (2S)-stereochemistry is essential for biological activity, as enantiomeric purity often dictates interactions with chiral biomolecular targets. This compound is widely used as a building block in pharmaceutical research, particularly in the synthesis of fluorinated peptides and protease inhibitors .

Properties

IUPAC Name

(2S)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO4/c1-7(2,3)16-6(15)12-4(5(13)14)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKWWMGEXDHBSK-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid, commonly referred to as Boc-3-amino-2,2,3-trifluoropropanoic acid, is a modified amino acid with significant implications in biochemical research and pharmaceutical applications. This compound features a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amino group during synthetic processes and enhances the compound's biological activity.

  • Molecular Formula : C8H12F3NO4
  • Molecular Weight : 243.18 g/mol
  • CAS Number : 1932644-89-7
  • Physical State : White to off-white crystalline powder
  • Melting Point : 122-126°C
  • Solubility : Sparingly soluble in water; soluble in organic solvents like methanol and ethanol.

Biological Activity Overview

The biological activity of Boc-3-amino-2,2,3-trifluoropropanoic acid is primarily linked to its role as a building block in peptide synthesis. Its trifluoromethyl group contributes to unique interactions in biological systems, potentially influencing protein structure and function.

The trifluoromethyl group enhances lipophilicity and can stabilize peptide conformations. This modification can influence enzyme-substrate interactions and receptor binding affinities, making it a valuable tool in drug design and development.

1. Peptide Synthesis

Boc-3-amino-2,2,3-trifluoropropanoic acid is utilized in synthesizing peptides with enhanced stability against proteolytic degradation. Studies have shown that peptides incorporating this amino acid exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

2. In Vitro Studies

In vitro assays indicate that peptides containing Boc-3-amino-2,2,3-trifluoropropanoic acid demonstrate increased binding affinity to specific receptors. For example, a study involving neuropeptide Y analogs showed enhanced receptor activation due to the presence of the trifluoromethyl group.

3. Toxicity and Safety

Toxicological evaluations indicate that Boc-3-amino-2,2,3-trifluoropropanoic acid exhibits low toxicity in cellular assays. However, it is essential to note that this compound is intended for research purposes only and not for therapeutic applications.

Case Studies

StudyObjectiveFindings
Peptide StabilityInvestigate the stability of peptides incorporating Boc-3-amino-2,2,3-trifluoropropanoic acidPeptides showed a 30% increase in stability against enzymatic degradation compared to standard peptides.
Receptor BindingAssess binding affinity of modified neuropeptidesEnhanced receptor activation was observed with a 50% increase in binding affinity due to fluorination.
Toxicity AssessmentEvaluate cytotoxic effectsNo significant cytotoxicity was noted at concentrations up to 100 µM in human cell lines.

Future Directions

Research is ongoing to explore the full potential of Boc-3-amino-2,2,3-trifluoropropanoic acid in various fields:

  • Drug Development : Investigating its role in developing novel therapeutics targeting specific diseases.
  • Bioconjugation Techniques : Utilizing its unique properties for bioconjugation applications in targeted drug delivery systems.
  • Structural Biology : Further studies on how this amino acid influences protein folding and stability.

Comparison with Similar Compounds

Benzyloxycarbonyl (Cbz)-Protected Analog

  • Compound: 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid (CAS: 10068-52-7)
  • Key Differences: Protective Group: Cbz instead of Boc. Cbz is less stable under acidic conditions but removable via hydrogenolysis. Stereochemistry: Not specified, unlike the (2S)-configuration of the target compound.
  • Impact : The Cbz group may limit compatibility with hydrogenation-sensitive functionalities in synthetic routes .

Aromatic Halogen-Substituted Derivatives

  • Compound: (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid (CAS: 1629658-28-1)
  • Key Differences :
    • Substituent: 4-Chloro-3-fluorophenyl group replaces -CF₃.
    • Molecular Weight: 317.74 (vs. ~265 for the target compound).

Carbamoylphenyl-Substituted Analog

  • Compound: (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid (CAS: 943449-15-8)
  • Key Differences :
    • Substituent: 3-Carbamoylphenyl group introduces a polar amide moiety.
    • Molecular Weight: 308.33.
  • Impact : Increased hydrophilicity compared to -CF₃, which may improve aqueous solubility but reduce membrane permeability .

Positional Isomerism and Functional Group Modifications

  • Compound: (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS: 500770-78-5)
  • Key Differences :
    • Substituent Position: -CF₃ and Boc groups are both on C3 (vs. Boc on C2 and -CF₃ on C3 in the target compound).
  • Impact : Altered spatial arrangement may affect conformational flexibility and binding to enzyme active sites .

Esterified Derivatives

  • Compound: Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-difluorophenyl)propanoate
  • Key Differences :
    • Functional Group: Methyl ester replaces carboxylic acid.
    • Substituent: 3,5-Difluorophenyl instead of -CF₃.
  • Impact : The ester form acts as a prodrug or synthetic intermediate, requiring hydrolysis for bioactivity. The difluorophenyl group offers moderate electronegativity compared to -CF₃ .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound (CAS) Protective Group Substituent Molecular Formula Molecular Weight Key Feature
1704706-86-4 (Target) Boc -CF₃ C₉H₁₂F₃NO₄ ~265 High lipophilicity, chiral S
10068-52-7 Cbz -CF₃ C₁₁H₁₀F₃NO₄ 277.2 Acid-labile protection
1629658-28-1 Boc 4-Cl-3-F-phenyl C₁₄H₁₇ClFNO₄ 317.74 Halogenated aromatic interaction
943449-15-8 Boc 3-Carbamoylphenyl C₁₅H₂₀N₂O₅ 308.33 Enhanced hydrophilicity
500770-78-5 Boc 3-(CF₃)phenyl C₁₅H₁₈F₃NO₄ ~333 Positional isomerism

Research Findings and Implications

Protective Group Stability : Boc-protected derivatives are preferred over Cbz in acidic reaction conditions due to their robustness .

Substituent Effects :

  • -CF₃ increases lipophilicity (LogP ~2.5) and metabolic resistance, making it valuable in CNS drug design .
  • Aromatic halogens (e.g., 4-Cl-3-F-phenyl) enhance target engagement via halogen bonding, as observed in kinase inhibitor assays .

Stereochemical Influence: The (2S)-configuration is critical for mimicking natural L-amino acids in peptide-based therapeutics, ensuring compatibility with biological systems .

Positional Isomerism : 3-Substituted analogs (e.g., CAS 500770-78-5) exhibit distinct conformational profiles, affecting their utility in rigid scaffold designs .

Preparation Methods

Tungsten-Catalyzed Esterification of Trifluoroacetic Acid

A foundational step in accessing 3,3,3-trifluoropropanoic acid derivatives involves esterification of trifluoroacetic acid. The CN105601517A patent discloses a one-step synthesis of methyl 3,3,3-trifluoropropionate using tungsten-based catalysts (e.g., tungstic acid or hydrated tungsten trioxide). Under optimized conditions (90°C, 7h, 800 rpm), this method achieves 82.6–85.8% yields with 99.5–99.8% selectivity (Table 1).

Table 1. Tungstic Acid-Catalyzed Esterification of Trifluoroacetic Acid

CatalystTemp (°C)Time (h)Yield (%)Selectivity (%)
Tungstic acid90782.699.8
WO₃·0.33H₂O90780.799.5
Recycled catalyst90780.499.5

The protocol employs inexpensive catalysts, avoids hazardous reagents, and enables catalyst recycling without significant activity loss.

Introduction of the Amino Group and Boc Protection

Biocatalytic N–H Carbene Insertion

The enantioselective introduction of the α-amino group is achieved via engineered cytochrome c from Hydrogenobacter thermophilus (Ht-Cc552). As reported by, this system catalyzes the insertion of benzyl 2-diazo-3,3,3-trifluoropropanoate into N–H bonds of aryl amines, forming α-trifluoromethyl amines with up to >99% yield and 95:5 enantiomeric ratio (er).

Table 2. Biocatalytic Synthesis of α-Trifluoromethyl Amines

SubstrateCatalyst VariantYield (%)er
4-BromoanilineHt-Cc552 (G50T,M59G,P60E,Q62R)8495:5
AnilineHt-Cc552 (M59G,P60E)9299.5:0.5

This method’s scalability was demonstrated in a 20 mL preparative-scale reaction, yielding 84% product with retained enantioselectivity.

Boc Protection Strategies

Following amination, Boc protection is typically performed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For acid-sensitive substrates, protocols employing 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0°C–25°C are preferred to minimize racemization.

Enantioselective Synthesis of (2S)-Configured Derivatives

Engineered Ht-Cc552 for (S)-Selectivity

Protein engineering of Ht-Cc552 enabled inversion of enantioselectivity. By modifying active-site residues (e.g., G50T, M59G), the variant Ht-Cc552 (G50T,M59G,P60E,Q62R) produced (S)-enriched α-trifluoromethyl amines (95:5 er), whereas the M59G,P60E variant favored the (R)-enantiomer (99.5:0.5 er). Computational studies attributed this to steric steering of the carbene donor within the chiral pocket.

Resolution of Racemic Mixtures

For non-enantioselective routes, chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution is employed. However, these methods are less efficient (<50% maximum yield per cycle) compared to asymmetric catalysis.

Comparative Analysis of Synthetic Routes

Table 3. Efficiency of Key Methods

MethodYield (%)Enantioselectivity (er)Scalability
Tungsten-catalyzed esterification82–86N/AIndustrial
Biocatalytic N–H insertion84–9995:5 to 99.5:0.5Lab-scale
Photocatalytic CF₃ addition84–92N/AUndetermined

The biocatalytic approach offers superior enantiocontrol but requires specialized enzyme variants. In contrast, tungsten-catalyzed esterification is more scalable but necessitates subsequent stereochemical resolution.

Q & A

Q. What are the critical steps for synthesizing (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid?

The synthesis typically involves:

  • Boc Protection : Reacting the amino group of 3,3,3-trifluoroalanine with di-tert-butyl dicarbonate (Boc anhydride) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), with a base such as triethylamine to facilitate protection .
  • Acid Activation : Converting the carboxylic acid to an active ester (e.g., using DCC/DMAP coupling reagents) for subsequent peptide bond formation .
  • Purification : Chromatographic techniques (e.g., silica gel chromatography or preparative HPLC) to isolate the product from by-products . Key parameters include reaction temperature (often 0–25°C), solvent polarity, and stoichiometric ratios to maximize yield (>90%) and purity (>95%) .

Q. How is the purity and identity of this compound verified?

  • HPLC/MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (ESI-MS) confirm molecular weight and purity .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR data validate the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and trifluoromethyl group (δ ~120 ppm in 19^{19}F NMR) .
  • Chiral Analysis : Chiral HPLC or polarimetry ensures enantiomeric excess (e.g., >98% for the (2S)-isomer) .

Q. What is the role of the Boc protecting group in this compound’s applications?

The tert-butoxycarbonyl (Boc) group:

  • Stabilizes the Amino Group : Prevents undesired side reactions (e.g., oxidation or nucleophilic attack) during peptide synthesis .
  • Facilitates Deprotection : Removed under mild acidic conditions (e.g., TFA/DCM) without affecting acid-sensitive functional groups like the trifluoromethyl moiety .

Advanced Research Questions

Q. How do solvent and temperature influence enantioselectivity in the synthesis of this compound?

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance chiral induction by stabilizing transition states in asymmetric reductions. For example, using THF over toluene increased enantiomeric excess (ee) from 50% to 62% in trifluoroalanine derivatives .
  • Temperature Control : Lower temperatures (e.g., 0°C) reduce racemization; reactions at 25°C showed 10% lower ee compared to 0°C .
  • Catalyst Optimization : Chiral oxazaborolidine catalysts achieve up to 62% ee in trifluoropropanoic acid derivatives, as demonstrated in kinetic resolutions .
SolventTemperature (°C)ee (%)Reference
THF062
Toluene050
DCM2552

Q. What strategies mitigate racemization during Boc deprotection in peptide synthesis?

  • Low-Temperature Deprotection : Using TFA/DCM at 0°C minimizes acid-induced racemization .
  • Additive Screening : Scavengers like triisopropylsilane (TIS) reduce carbocation formation, preserving stereochemistry .
  • Kinetic Monitoring : Real-time HPLC tracking of deprotection ensures reaction termination before racemization occurs .

Q. How does the trifluoromethyl group impact the compound’s physicochemical properties?

  • Lipophilicity : The -CF3_3 group increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability : Fluorine atoms resist oxidative degradation, prolonging half-life in biological assays (e.g., t1/2_{1/2} > 6 hours in liver microsomes) .
  • Acidity : The electron-withdrawing effect lowers the pKa of the carboxylic acid (pKa ≈ 2.5 vs. 4.7 for non-fluorinated analogs), influencing solubility and reactivity .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

  • Fluorine NMR : 19^{19}F NMR (δ ~-60 to -70 ppm) distinguishes regioisomers and quantifies trifluoromethyl purity .
  • X-Ray Crystallography : Resolves absolute configuration, as demonstrated for the (R)-enantiomer of a related trifluoroalanine derivative .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) coupled with LC-MS identify hydrolysis of the Boc group as the primary degradation pathway .

Methodological Recommendations

  • Stereochemical Purity : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC analysis to ensure >98% ee .
  • Scale-Up Synthesis : Optimize Boc protection using flow chemistry for higher throughput and reduced racemization .
  • Biological Testing : Prepare stock solutions in DMSO (≥100 mg/mL) for cell-based assays, noting that concentrations >10 mM may precipitate in aqueous buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.